molecular formula C10H9N3 B1612126 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile CAS No. 4414-86-2

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Cat. No. B1612126
CAS RN: 4414-86-2
M. Wt: 171.2 g/mol
InChI Key: WFUXFYZANYUCFV-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play a crucial role in cancer therapy as they target the FGFR signaling pathway, which is abnormally activated in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile”, involves targeting FGFRs, which is an attractive strategy for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .


Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The molecular formula is C8H8N2 .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile” are primarily related to its inhibitory activity against FGFR1, 2, and 3 . This inhibitory activity plays a crucial role in cancer therapy, as it targets the abnormally activated FGFR signaling pathway in various types of tumors .

Future Directions

The future directions for the research and development of “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile” and its derivatives involve their potential use in cancer therapy . These compounds target the FGFR signaling pathway, which is abnormally activated in various types of tumors . Therefore, they represent an attractive strategy for cancer therapy .

properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7/h2-3,6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUXFYZANYUCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601294
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

CAS RN

4414-86-2
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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